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Compound of Interest

Compound Name: Batatasin Iii

Cat. No.: B162252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of

Batatasin III's interactions with key protein targets implicated in cancer and inflammation. The

notes include detailed protocols for in silico molecular docking studies and subsequent in vitro

validation assays. While direct molecular docking studies featuring Batatasin III with its

purported targets are not extensively available in the public domain, this document leverages

data from closely related compounds and analogs to provide a predictive framework for its

mechanism of action.

Introduction to Batatasin III
Batatasin III is a bibenzyl compound, a class of natural stilbenoids, that has garnered interest

for its potential therapeutic properties. Preclinical studies have demonstrated its anti-cancer

and anti-inflammatory activities.[1] The compound has been shown to inhibit cancer cell

migration and invasion by suppressing the Focal Adhesion Kinase (FAK)/Protein Kinase B

(AKT)/Cell division control protein 42 homolog (CDC42) signaling pathway.[2] Furthermore, its

anti-inflammatory effects are suggested to be mediated through the inhibition of the Nuclear

Factor-kappa B (NF-κB) pathway.

Molecular docking is a computational technique used to predict the binding orientation and

affinity of a small molecule (ligand) to a macromolecule (protein).[3] This approach is
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instrumental in drug discovery for identifying potential drug candidates and elucidating their

mechanisms of action at a molecular level.

In Silico Analysis: Molecular Docking and ADME/T
Predictions
While specific binding energy values for Batatasin III docked with FAK, AKT, and p65 are not

readily available in published literature, studies on structurally similar phenolic compounds,

stilbenoids, and Batatasin III analogs provide insights into its potential binding affinities.

Predicted Binding Affinities
The following table summarizes the predicted or experimentally determined binding affinities of

compounds structurally related to Batatasin III with its key target proteins. This data can be

used as a reference for hypothesizing the binding strength of Batatasin III.

Target Protein Ligand
Binding Energy
(kcal/mol)

Reference
Compound/Analog

FAK
VS-4718 (FAK

Inhibitor)
-10.11 FAK-II system[3]

Amprenavir -8.91 FDA-approved drug[4]

AKT Stevioside -9.6
Natural diterpenoid

glycoside[5]

Taxifolin (Flavonoid) -9.63 Flavonoid[6]

NF-κB (p65) Pyxinol Derivative (2a) -8.49
Diterpenoid

derivative[7]

Phenolic Compounds -7.6 to -10.78
From Grape

Pomace[8]

Predicted ADME/T Properties of Batatasin III
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) is

crucial for evaluating the drug-likeness of a compound. The following table presents predicted
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ADME/T properties for Batatasin III.

Property Predicted Value

Molecular Weight 244.29 g/mol

LogP 3.186

Topological Polar Surface Area (TPSA) 49.69 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Lipinski's Rule of Five Pass

Human Intestinal Absorption High

Blood-Brain Barrier Permeation Predicted to be low

Signaling Pathways and Experimental Workflows
FAK/AKT Signaling Pathway in Cancer Cell Migration
Batatasin III has been shown to inhibit the FAK/AKT signaling pathway, which is crucial for

cancer cell migration and invasion. The diagram below illustrates the key components of this

pathway and the proposed point of intervention for Batatasin III.
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FAK/AKT signaling pathway and Batatasin III's inhibitory action.

Molecular Docking Workflow
The following diagram outlines a typical workflow for performing molecular docking studies to

predict the interaction between a ligand like Batatasin III and a target protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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